Welcome to the BenchChem Online Store!
molecular formula C11H8N4 B8812590 2-Amino-4-phenylpyrimidine-5-carbonitrile CAS No. 264927-84-6

2-Amino-4-phenylpyrimidine-5-carbonitrile

Cat. No. B8812590
M. Wt: 196.21 g/mol
InChI Key: JYBNISLZUQBVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06586441B2

Procedure details

Following the method of Earley et al. (J. Het. Chem. 1983, 20, 1195), to a stirred solution of 6.9 g (34.4 mmol) 2-benzoyl-3-dimethylaminoacrylonitrile and 20.6 g (114 mmol) guanidine carbonate in 50 ml methanol was added 43 ml (232 mmol) sodium methylate (5.4 M in methanol) and the mixture stirred at room temperature for 2 h. The reaction mixture was then concentrated in vacuo. The residue was resuspended in ethyl acetate and water, and the aqueous phase acidified to pH 8 by addition of hydrochloric acid. The phases were separated and the aqueous phase extracted twice more with ethyl acetate. The combined organic phases were dried over sodium sulfate and concentrated in vacuo. The residue was triturated in a mixture of ethyl acetate, ether, dichloromethane and ethanol, and the resulting crystals were then additionally recrystallised from ethanol/ether to afford 2.83 g (41%) 2-amino-5-cyano-6-phenylpyrimidine as a light yellow crystalline solid. EI-MS m/e (%): 196 (M+, 100), 195 ([M—H]+, 40), 170 ([M—CN]+, 36).
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:9](=[CH:12]N(C)C)[C:10]#[N:11])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)(O)O.[NH2:20][C:21]([NH2:23])=[NH:22].C[O-].[Na+]>CO>[NH2:22][C:21]1[N:23]=[CH:12][C:9]([C:10]#[N:11])=[C:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:20]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C(C#N)=CN(C)C
Name
Quantity
20.6 g
Type
reactant
Smiles
C(O)(O)=O.NC(=N)N
Name
sodium methylate
Quantity
43 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
ADDITION
Type
ADDITION
Details
water, and the aqueous phase acidified to pH 8 by addition of hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted twice more with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated in a mixture of ethyl acetate, ether, dichloromethane and ethanol
CUSTOM
Type
CUSTOM
Details
the resulting crystals were then additionally recrystallised from ethanol/ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=NC(=C(C=N1)C#N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.83 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.